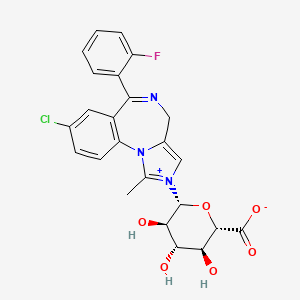

Midazolam N-glucoronide

Description

Overview of Glucuronidation as a Phase II Metabolic Pathway

Glucuronidation stands as a major Phase II metabolic reaction, a critical step in the biotransformation of a vast array of substances, including drugs, xenobiotics (foreign compounds), and endogenous molecules. uomus.edu.iqnih.gov This process, catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), involves the transfer of a glucuronic acid moiety from the activated coenzyme, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), to a substrate. uomus.edu.iqwikipedia.orgjove.com The addition of the highly polar and ionizable glucuronic acid group dramatically increases the water solubility of the parent compound, facilitating its excretion from the body, primarily through urine or bile. uomus.edu.iqwikipedia.org This transformation is generally considered a detoxification pathway, as the resulting glucuronide conjugates are typically less biologically active and more readily eliminated. uomus.edu.iq Glucuronidation can occur on various functional groups, leading to the formation of O-glucuronides, N-glucuronides, S-glucuronides, and even C-glucuronides. uomus.edu.iq The liver is the principal site of glucuronidation, although UGT enzymes are also present in other tissues such as the intestine, kidneys, and brain. wikipedia.org

Significance of N-Glucuronidation in Xenobiotic Biotransformation

N-glucuronidation is a specific type of glucuronidation where the glucuronic acid moiety is attached to a nitrogen atom within the xenobiotic molecule. nih.gov This pathway is particularly relevant for compounds containing primary aromatic amines, amides, tertiary aliphatic amines, and aromatic N-heterocyclic structures. nih.govhyphadiscovery.com While O-glucuronidation is more common, N-glucuronidation plays a crucial role in the metabolism of numerous drugs and other foreign compounds. nih.govhyphadiscovery.com A notable characteristic of N-glucuronidation is the significant interspecies variability, with humans often exhibiting much higher rates of this metabolic process compared to many animal species used in preclinical drug development. nih.gov This difference is largely attributed to the activity of specific UGT isoforms, particularly UGT1A4 and UGT2B10, which are highly active in human liver. nih.gov The formation of quaternary N-glucuronides, where the nitrogen atom is part of a heterocyclic ring, is a reaction largely, though not exclusively, restricted to humans. helsinki.fi In some instances, N-glucuronidation can lead to the formation of reactive metabolites, which has been a subject of toxicological research. uef.fi

Historical Context of Midazolam Metabolism Research

The study of midazolam metabolism has a rich history, initially focusing on the primary oxidative pathways. Midazolam was synthesized in 1975 and quickly became a staple in clinical practice. wikipedia.org Early research established that midazolam is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and gut. mdpi.comresearchgate.netprobes-drugs.org This process leads to the formation of two main hydroxylated metabolites: 1'-hydroxymidazolam (B1197787) and 4-hydroxymidazolam (B1200804). researchgate.netnih.gov 1'-hydroxymidazolam is the major active metabolite, which is then further conjugated with glucuronic acid to facilitate its excretion. nih.govdrugbank.com For a considerable time, the understanding of midazolam's metabolic fate was largely centered on this CYP3A4-mediated hydroxylation and subsequent O-glucuronidation of its metabolites. researchgate.net The direct conjugation of the parent midazolam molecule via glucuronidation was a more recent discovery. It was identified in in vitro studies using human liver microsomes and hepatocytes that a novel glucuronidated metabolite of midazolam was being formed. nih.gov This metabolite was later confirmed to be a quaternary direct N-glucuronide. nih.govnih.gov

Rationale for Dedicated Academic Research on Midazolam N-Glucuronide

The discovery of Midazolam N-glucuronide opened a new chapter in the understanding of midazolam's disposition and prompted dedicated academic research for several key reasons. A primary motivation was to understand the in vivo relevance of this pathway. nih.gov While identified in laboratory settings, it was crucial to determine if and to what extent direct N-glucuronidation occurs in humans. Subsequent studies confirmed its presence in human urine, accounting for approximately 1-2% of an administered dose. nih.govresearchgate.net

Another significant driver for research is the potential for this pathway to influence drug-drug interactions. Midazolam is a probe substrate frequently used to assess the activity of the CYP3A4 enzyme. nih.gov The existence of a parallel metabolic pathway, N-glucuronidation, could potentially confound the interpretation of such studies. nih.gov For instance, when CYP3A4 is inhibited, the direct N-glucuronidation of midazolam by UGT1A4 might partially compensate for the reduced metabolic clearance, leading to an underestimation of the inhibitory effect. mdpi.comnih.gov

Furthermore, elucidating the specific enzymes involved in the formation of Midazolam N-glucuronide has been a key research focus. In vitro studies with recombinant UGT enzymes definitively identified UGT1A4 as the primary enzyme responsible for this reaction. nih.govnih.govresearchgate.net This finding has implications for understanding interindividual variability in midazolam metabolism, as genetic polymorphisms in the UGT1A4 gene could lead to differences in the rate of N-glucuronide formation. mdpi.com

Finally, the unique biochemical nature of the quaternary N-glucuronide linkage itself presents a compelling area of study. The formation and characterization of this metabolite have required sophisticated analytical techniques, such as nuclear magnetic resonance (NMR) and tandem mass spectrometry, to confirm its structure. nih.govnih.govnih.gov Research has even delved into the possibility of atropoisomerism, where two different conformers of the N-glucuronide molecule could exist. nih.gov

Detailed Research Findings on Midazolam N-Glucuronide

Enzyme kinetic parameters for the formation of Midazolam N-glucuronide. Data from Hyland et al. (2009). nih.gov

Mass spectrometry parameters for the analysis of midazolam and its metabolites. Data from Ha et al. (2012) and Wessels et al. (2021). nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

1033824-50-8 |

|---|---|

Molecular Formula |

C24H21ClFN3O6 |

Molecular Weight |

501.9 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C24H21ClFN3O6/c1-11-28(23-21(32)19(30)20(31)22(35-23)24(33)34)10-13-9-27-18(14-4-2-3-5-16(14)26)15-8-12(25)6-7-17(15)29(11)13/h2-8,10,19-23,30-32H,9H2,1H3/t19-,20-,21+,22-,23+/m0/s1 |

InChI Key |

ULVPQZCKSQYJQR-USWKJHDZSA-N |

Isomeric SMILES |

CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O |

Canonical SMILES |

CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)C5C(C(C(C(O5)C(=O)[O-])O)O)O |

Origin of Product |

United States |

Enzymology of Midazolam N Glucuronide Formation

Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Involved

The biotransformation of midazolam into its N-glucuronide metabolite is not a uniform process across all UGT enzymes. Research has pinpointed a principal enzyme responsible for this reaction, while also investigating the potential contributions of other isoforms.

Predominant Role of UGT1A4 in Midazolam N-Glucuronidation

Extensive in vitro studies utilizing human liver microsomes (HLMs) and recombinant UGT enzymes have unequivocally identified UGT1A4 as the primary catalyst for the N-glucuronidation of midazolam. nih.govresearchgate.netnih.govnih.govresearchgate.netcertara.com.cndrugbank.comresearchgate.netresearchgate.netresearchgate.netsigmaaldrich.com When screened against a panel of various UGT isoforms, UGT1A4 consistently demonstrates the most significant activity in forming Midazolam N-glucuronide. nih.govnih.gov In fact, its activity is substantially higher, with one study noting it to be over 100-fold greater than UGT2B4 and over 400-fold greater than UGT2B7 in this specific metabolic reaction. nih.gov This pronounced specificity underscores the critical role of UGT1A4 in this particular clearance pathway for midazolam. researchgate.netresearchgate.net The N-glucuronidation of midazolam's metabolites, 1'-hydroxymidazolam (B1197787) and 4-hydroxymidazolam (B1200804), is also mediated by UGT1A4. nih.govresearchgate.netsigmaaldrich.com

Investigation of Other UGT Isoforms for N-Glucuronidation Activity

While UGT1A4 is the dominant enzyme, other UGT isoforms have been investigated for their potential to catalyze the N-glucuronidation of midazolam. Studies have shown that while isoforms such as UGT2B4 and UGT2B7 have minimal activity towards midazolam itself, they are involved in the glucuronidation of its hydroxylated metabolites. nih.govresearchgate.netresearchgate.netsigmaaldrich.com Specifically, the O-glucuronidation of 1'-hydroxymidazolam is mediated by UGT2B4 and UGT2B7. researchgate.netsigmaaldrich.com Furthermore, research has explored the role of UGT2B10, which is known to be involved in the N-glucuronidation of various compounds. researchgate.netdoi.org While UGT2B10 can catalyze the N-glucuronidation of some drugs, its role in midazolam N-glucuronidation is minor compared to the high-affinity activity of UGT1A4. researchgate.netdoi.org An initial screening of a broader range of UGTs, including UGT1A1, 1A3, 1A6, 1A7, 1A8, 1A9, 1A10, 2B15, and 2B17, showed no formation of the midazolam N-glucuronide. nih.gov

Enzyme Kinetics of Midazolam N-Glucuronidation Pathway

The enzymatic formation of Midazolam N-glucuronide does not always follow simple reaction rate models. The kinetics are complex, exhibiting characteristics that deviate from the standard Michaelis-Menten model and are described by specific kinetic parameters.

Characterization of Michaelis-Menten Kinetics

In some studies, the N-glucuronidation of midazolam by the UGT1A4 isoform has been described as fitting a Michaelis-Menten model. nih.gov This model assumes a hyperbolic relationship between the substrate concentration and the reaction velocity, which is a common characteristic of many enzyme-catalyzed reactions.

Analysis of Atypical Kinetics, Substrate Inhibition, and Cooperative Binding Models

Contrary to simple Michaelis-Menten kinetics, several studies have reported that the N-glucuronidation of midazolam exhibits atypical kinetic profiles. nih.govnih.govcertara.com.cn These atypical kinetics are characterized by substrate inhibition and cooperative binding. nih.govnih.gov This means that at high substrate concentrations, the rate of the reaction can decrease, a phenomenon known as substrate inhibition. nih.gov Eadie-Hofstee plots of the kinetic data have shown both allosteric activation and substrate inhibition. nih.gov To accurately model this complex behavior, a two-site substrate-inhibitory cooperative binding model, which combines the Hill equation with substrate-inhibitory equations, has been successfully applied. nih.govnih.gov This suggests the presence of multiple binding sites on the UGT1A4 enzyme, a characteristic that has been observed with other UGT1A4 substrates. nih.govumn.edu

Determination of Apparent K_m and V_max Values

The kinetic parameters, apparent Michaelis constant (K_m) and maximum reaction velocity (V_max), are crucial for quantifying the efficiency of the enzymatic reaction. For the N-glucuronidation of midazolam, these values have been determined in various in vitro systems.

One study reported a K_m of 29.9 ± 2.4 µM and a V_max of 659.6 ± 19.0 pmol/min/mg protein for the reaction catalyzed by recombinant UGT1A4, fitting a Michaelis-Menten model. nih.gov Another investigation, which also utilized a Michaelis-Menten model, found a K_m value of 13 ± 4 µM for UGT1A4. tandfonline.com

However, in studies where atypical kinetics were observed, a substrate inhibitory cooperative binding model was used to determine the kinetic parameters. In human liver microsomes (HLM), the K_m was found to be 46 µM and the V_max was 445 pmol/min/mg. nih.govnih.gov For recombinant UGT1A4 (rUGT1A4), the K_m was 64 µM and the V_max was 427 pmol/min/mg. nih.govnih.gov These studies also determined the substrate inhibition constant (K_i), which was 58 µM in HLM and 79 µM in rUGT1A4. nih.govnih.gov

Table of Kinetic Parameters for Midazolam N-Glucuronidation

| Enzyme System | Kinetic Model | K_m (µM) | V_max (pmol/min/mg) | K_i (µM) | Reference |

| Recombinant UGT1A4 | Michaelis-Menten | 29.9 ± 2.4 | 659.6 ± 19.0 | - | nih.gov |

| Recombinant UGT1A4 | Michaelis-Menten | 13 ± 4 | Not Determined | - | tandfonline.com |

| Human Liver Microsomes | Substrate Inhibitory Cooperative Binding | 46 | 445 | 58 | nih.govnih.gov |

| Recombinant UGT1A4 | Substrate Inhibitory Cooperative Binding | 64 | 427 | 79 | nih.govnih.gov |

Assessment of Hill Coefficient

The enzymatic pathway for Midazolam N-glucuronide formation exhibits atypical kinetics, specifically cooperative binding. nih.govnih.gov The assessment of the Hill coefficient, which quantifies the degree of cooperativity in an enzyme-substrate interaction, is crucial for understanding this process.

For the direct N-glucuronidation of midazolam, studies using both human liver microsomes (HLM) and recombinant UGT1A4 (rUGT1A4) have demonstrated significant cooperativity. A Hill coefficient of at least 2.3 has been reported. nih.gov This value suggests that large conformational changes may occur within the enzyme's structure upon substrate binding, and it increases the likelihood that the enzyme has a quaternary structure. nih.gov This kinetic behavior is not unique to midazolam, as other substrates of UGT1A4 also show this characteristic. nih.gov In addition to cooperativity, substrate inhibition was also observed in both HLM and rUGT1A4 systems. nih.gov

Conversely, the N-glucuronidation of 1'-hydroxymidazolam, also catalyzed by UGT1A4, shows autoactivation kinetics but with a lower degree of cooperativity. nih.govresearchgate.net For this reaction, the Hill coefficient was determined to be in the range of 1.2 to 1.5. nih.govresearchgate.netcncb.ac.cn

Table 1: Kinetic Parameters for N-Glucuronidation of Midazolam and its Metabolite

| Substrate | Enzyme System | Kinetic Model | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Midazolam | Human Liver Microsomes (HLM) | Substrate Inhibition & Cooperative Binding | Km | 46 µM | nih.govnih.gov |

| Vmax | 445 pmol/min/mg protein | nih.govnih.gov | |||

| Ki (Substrate Inhibition) | 58 µM | nih.govnih.gov | |||

| Recombinant UGT1A4 (rUGT1A4) | Substrate Inhibition & Cooperative Binding | Km | 64 µM | nih.govnih.gov | |

| Vmax | 427 pmol/min/mg protein | nih.govnih.gov | |||

| 1'-hydroxymidazolam | Human Liver Microsomes (HLM) | Autoactivation Kinetics | Hill Coefficient (n) | 1.2 - 1.5 | nih.govresearchgate.netebi.ac.uk |

| S50 | 18 µM | nih.govresearchgate.netebi.ac.uk | |||

| Vmax | 21 pmol/mg protein/min | nih.govresearchgate.netebi.ac.uk |

Regulatory Mechanisms Governing UGT1A4 Activity in N-Glucuronidation

The activity of UGT1A4, the key enzyme in midazolam N-glucuronidation, is tightly controlled by various regulatory mechanisms at the transcriptional and post-translational levels. researchgate.netnih.gov These mechanisms ensure appropriate enzyme levels and function in response to both endogenous and exogenous signals. physiology.org

Transcriptional and Post-Translational Regulation of UGT1A4

The expression of UGT enzymes is a complex process regulated by genetic and environmental factors. frontiersin.org

Transcriptional Regulation: The transcription of the UGT1A4 gene is controlled by a combination of tissue-specific and ligand-activated transcription factors that bind to its promoter region. researchgate.netulaval.ca These factors regulate the constitutive (basal) and inducible expression of the enzyme. physiology.org Key transcription factors implicated in the regulation of the UGT1A locus, which includes UGT1A4, are:

Hepatocyte Nuclear Factors (HNFs) : HNF-1α and HNF4α are important for liver-specific expression. researchgate.netnih.govfrontiersin.org

Nuclear Receptors : The pregnane (B1235032) X receptor (PXR), constitutive androstane (B1237026) receptor (CAR), and aryl hydrocarbon receptor (AhR) act as sensors for xenobiotics and endogenous molecules, inducing gene expression in response to demand. nih.govfrontiersin.orgulaval.ca

Other Factors : Studies have identified binding sites for numerous other transcription factors in the UGT1A4 gene's promoter region, including SP1, FOXA1, and FOXA2. genecards.org The expression of UGT1A4 has been shown to increase with age during childhood and adolescence, a change that correlates significantly with the expression of transcriptional regulators like the estrogen receptor 1 (ESR1) and PXR. frontiersin.org

Post-Translational and Post-Transcriptional Regulation: After the gene is transcribed into mRNA and translated into a protein, further modifications can influence enzyme function.

N-glycosylation : UGT1A4 is a glycoprotein. Post-translational modification via N-linked glycosylation at specific asparagine residues (Asn119, Asn142, Asn296, and Asn348) is known to occur and may impact protein folding, stability, and activity. genecards.orgresearchgate.net

Influence of Endogenous Modulators on UGT1A4-Mediated N-Glucuronidation

The catalytic activity of UGT1A4 can be modulated by various endogenous compounds, which can act as inhibitors or activators. researchgate.net Understanding these interactions is crucial as they can alter the rate of Midazolam N-glucuronide formation.

Endogenous Small Molecules : Certain endogenous compounds have been found to inhibit UGT activity through allosteric binding at a site separate from the substrate and co-substrate binding sites. These include adenine (B156593), ATP, oxidized nicotinamide (B372718) adenine dinucleotide (NAD+), and oxidized nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). researchgate.net

Protein-Protein Interactions : UGT enzymes can form homo- and heterodimers, and these interactions can alter their catalytic activity. researchgate.net For instance, the activity of UGT1A4 has been reported to be affected by its interaction with UGT2B7. researchgate.net The nature of these interactions can be complex, depending on the specific UGT isoforms involved, their relative expression levels, and the substrate being metabolized. researchgate.net

Membrane Environment : As membrane-bound proteins located in the endoplasmic reticulum, the lipid composition of the membrane can influence UGT activity. Variations in the lipid environment may contribute to differences in observed enzyme kinetics. researchgate.net

Metabolic Pathways Leading to Midazolam N Glucuronide

Direct N-Glucuronidation of Parent Midazolam

Midazolam can undergo direct conjugation to form a quaternary N-glucuronide, a metabolite officially named Midazolam N-glucuronide. nih.govnih.gov This metabolic reaction involves the attachment of glucuronic acid to the α-nitrogen of the imidazole (B134444) ring of the midazolam molecule. nih.govnih.gov In vitro studies using human liver microsomes (HLM) and recombinant UGT enzymes have conclusively identified UGT1A4 as the specific enzyme responsible for catalyzing this direct N-glucuronidation. nih.govnih.govnih.gov Other UGT isoforms tested, such as UGT1A1, 1A3, 1A6, and others, showed no formation of this metabolite. nih.gov

Table 1: Enzyme Kinetic Parameters for Direct N-Glucuronidation of Midazolam

| System | Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Ki (μM) |

|---|---|---|---|---|

| Human Liver Microsomes (HLM) | Mixed UGTs | 46 | 445 | 58 |

| Recombinant UGT1A4 | UGT1A4 | 64 | 427 | 79 |

| Recombinant UGT1A4 | UGT1A4 | 29.9 ± 2.4 | 659.6 ± 19.0 | N/A |

N-Glucuronidation of Hydroxylated Midazolam Metabolites

In addition to the direct glucuronidation of the parent drug, the primary oxidative metabolites of midazolam, 1'-hydroxymidazolam (B1197787) and 4-hydroxymidazolam (B1200804), can also be conjugated with glucuronic acid. nih.gov This process can occur at either a nitrogen or an oxygen atom, leading to N-glucuronides and O-glucuronides, respectively. nih.govnih.gov

The major oxidative metabolite, 1'-hydroxymidazolam, is a substrate for both O- and N-glucuronidation. nih.govnih.govresearchgate.net The N-glucuronidation of 1'-hydroxymidazolam is specifically catalyzed by the enzyme UGT1A4. nih.govnih.govresearchgate.net This reaction results in the formation of a quaternary N-glucuronide, structurally analogous to the one formed from parent midazolam. nih.govresearchgate.net The conjugation occurs at the N-2 position, which is the imidazole nitrogen not part of the benzodiazepine (B76468) ring. nih.govresearchgate.net The formation of the N-glucuronide from 1'-hydroxymidazolam is a less efficient pathway compared to its O-glucuronidation. nih.govresearchgate.net

Table 2: Kinetic Parameters for 1'-Hydroxymidazolam Glucuronidation

| Metabolite Formed | Enzyme(s) | Apparent S50 (μM) | Apparent Vmax (pmol/mg/min) |

|---|---|---|---|

| 1'-Hydroxymidazolam N-glucuronide | UGT1A4 | 18 | 21 |

| 1'-Hydroxymidazolam O-glucuronide | UGT2B4, UGT2B7 | 43 | 363 |

The minor oxidative metabolite, 4-hydroxymidazolam, also undergoes glucuronidation. nih.govnih.gov Unlike 1'-hydroxymidazolam, the glucuronidation of 4-hydroxymidazolam appears to be mediated solely by UGT1A4. nih.govnih.gov In vitro experiments using human liver microsomes and recombinant UGT enzymes have inferred the formation of an N-glucuronide from 4-hydroxymidazolam. nih.govnih.gov

A key distinction in the metabolism of hydroxylated midazolam is the formation of two different types of glucuronide conjugates: N-glucuronides and O-glucuronides. nih.govresearchgate.net This differentiation is based on the site of conjugation and the specific UGT enzymes involved. nih.govresearchgate.net

N-Glucuronidation : This process involves the attachment of glucuronic acid to a nitrogen atom. For both 1'-hydroxymidazolam and 4-hydroxymidazolam, N-glucuronidation is catalyzed by UGT1A4. nih.govnih.govnih.gov UGT1A4 is known to preferentially conjugate nucleophilic nitrogens over oxygens. nih.gov

O-Glucuronidation : This involves conjugation at a hydroxyl (-OH) group. For 1'-hydroxymidazolam, O-glucuronidation is catalyzed by UGT2B4 and UGT2B7. nih.govnih.govnih.gov This is the more dominant pathway for 1'-hydroxymidazolam, with research indicating the intrinsic clearance for O-glucuronidation is approximately ninefold higher than that of N-glucuronidation in human liver microsomes. nih.gov

Selective inhibitors can be used to distinguish these pathways in vitro; for instance, hecogenin (B1673031) selectively inhibits UGT1A4 (N-glucuronidation), while diclofenac (B195802) has a greater inhibitory effect on UGT2B7 (O-glucuronidation). nih.govnih.govresearchgate.net

Table 3: Comparison of Glucuronidation Pathways for Hydroxylated Midazolam Metabolites

| Substrate | Conjugation Type | Catalyzing Enzyme(s) | Resulting Product |

|---|---|---|---|

| 1'-Hydroxymidazolam | N-Glucuronidation | UGT1A4 | 1'-Hydroxymidazolam N-glucuronide |

| O-Glucuronidation | UGT2B4, UGT2B7 | 1'-Hydroxymidazolam O-glucuronide | |

| 4-Hydroxymidazolam | N-Glucuronidation | UGT1A4 | 4-Hydroxymidazolam glucuronide |

Interactions and Interplay with Cytochrome P450 (CYP) Pathways

The direct N-glucuronidation pathway, while minor, plays a more significant role when the primary CYP3A metabolic pathway is compromised. nih.govmdpi.com

The primary route for midazolam metabolism is hydroxylation by CYP3A4. nih.govmdpi.com When CYP3A4 is inhibited by other drugs, such as ketoconazole (B1673606) or indinavir (B1671876), the clearance of midazolam through this primary pathway is significantly reduced. nih.govnih.govnih.gov However, the direct N-glucuronidation pathway via UGT1A4 remains unaffected by CYP3A inhibitors. nih.govnih.gov

Compound Reference Table

Quantitative Assessment of N-Glucuronidation Contribution to Overall Midazolam Metabolism

The direct N-glucuronidation of midazolam represents a secondary but significant metabolic pathway. Quantitative assessments, both in vivo and in vitro, have been conducted to determine its contribution relative to the primary CYP3A4-mediated hydroxylation pathways.

In Vivo Research Findings

Studies in humans have quantified the extent of direct N-glucuronidation by measuring the amount of Midazolam N-glucuronide (MDZG) excreted in urine. Following both intravenous and oral administration of midazolam, MDZG in the urine was found to account for approximately 1–2% of the administered dose. nih.govresearchgate.netmdpi.com One study reported that after a 3 mg oral dose, an average of 49 µg of MDZG was eliminated over 24 hours, while a 1 mg intravenous dose resulted in an average of 31 µg of MDZG eliminated in the same timeframe. nih.gov

While this pathway contributes a minor fraction to the total clearance of midazolam under normal conditions, its role can become more pronounced when the primary metabolic route through CYP3A enzymes is inhibited. nih.govnih.gov For example, in a clinical study where the CYP3A inhibitor indinavir was co-administered with midazolam, the amount of midazolam N-glucuronide recovered in the urine increased fourfold. nih.gov Despite this increase, the N-glucuronide metabolite still constituted less than 10% of the oral midazolam dose. nih.gov This suggests a metabolic shift towards N-glucuronidation when hydroxylation is compromised. nih.gov

In Vitro Research Findings

In vitro experiments using human liver microsomes (HLM) have corroborated the in vivo findings. Based on intrinsic clearance values, the N-glucuronidation pathway accounts for approximately 2% of midazolam's metabolism in HLM. nih.gov

The kinetics of MDZG formation have been characterized in both HLM and using recombinant UGT1A4, the primary enzyme responsible for this reaction. nih.govnih.gov The formation of MDZ N-glucuronide has been shown to exhibit moderate variability between individuals. nih.govclinpgx.org Kinetic studies have yielded varying models, with one study reporting atypical kinetics best described by a substrate inhibitory cooperative binding model, while another found the reaction to follow a standard Michaelis-Menten model. nih.govnih.gov The kinetic parameters from these studies are detailed in the table below.

Table 1: Enzyme Kinetic Parameters for Midazolam N-Glucuronidation

| System | Km (µM) | Vmax (pmol/min/mg protein) | Ki (µM) | Kinetic Model | Source |

|---|---|---|---|---|---|

| Human Liver Microsomes (HLM) | 46 | 445 | 58 | Substrate Inhibition | nih.gov |

| Human Liver Microsomes (HLM) | 29.9 ± 2.4 | 659.6 ± 19.0 | - | Michaelis-Menten | nih.govclinpgx.org |

| Recombinant UGT1A4 (rUGT1A4) | 64 | 427 | 79 | Substrate Inhibition | nih.gov |

Furthermore, the N-glucuronidation pathway is not limited to the parent drug. The primary oxidative metabolite of midazolam, 1′-hydroxymidazolam, also undergoes N-glucuronidation, catalyzed by UGT1A4. nih.govresearchgate.net The kinetic parameters for the formation of N-glucuronides from this metabolite have also been determined in HLM.

Table 2: Apparent Kinetic Parameters for 1′-Hydroxymidazolam Glucuronidation in Human Liver Microsomes

| Glucuronide Formed | S₅₀ (µM) | Vmax (pmol/mg protein/min) | Source |

|---|---|---|---|

| N-glucuronide | 18 | 21 | nih.govresearchgate.net |

| O-glucuronide | 43 | 363 | nih.govresearchgate.net |

Analytical Methodologies for Characterization and Quantification of Midazolam N Glucuronide

Spectrometric Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive method for the structural elucidation of drug metabolites, including the confirmation of glucuronide conjugation sites. In the case of Midazolam N-glucuronide, an authentic standard was generated from microsomal incubations to perform detailed structural analysis. nih.govresearchgate.netnih.gov

Through the use of proton NMR (¹H NMR) and ¹H-¹³C long-range correlation experiments, researchers have unequivocally confirmed that the glucuronic acid moiety is conjugated to the α-nitrogen of the imidazole (B134444) ring of the midazolam molecule. nih.govresearchgate.netnih.gov The distinction between an N-glucuronide and an O-glucuronide is evident from the chemical shifts of the anomeric proton and carbon. For instance, in a study of 1-hydroxymidazolam glucuronides, the anomeric proton (H-1") and carbon (C-1") chemical shifts were significantly different between the N-glucuronide (5.53 ppm and 87.8 ppm, respectively) and the O-glucuronide (4.46 ppm and 101.0 ppm, respectively), a principle that applies to distinguishing midazolam conjugates as well. researchgate.net

Tandem mass spectrometry (MS/MS) is a powerful tool for identifying and characterizing drug metabolites due to its high sensitivity and specificity. nih.gov It is routinely used to detect Midazolam N-glucuronide in various biological samples.

The coupling of high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of midazolam and its metabolites from complex biological matrices. nih.govkurabiotech.com This technique utilizes multiple reaction monitoring (MRM) for highly selective and sensitive detection. In MRM mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting specific product ion is monitored.

For Midazolam N-glucuronide, the precursor to product ion transition of m/z 518.1 → 324.1 has been used for its quantification. lww.com The development of these methods requires careful optimization of chromatographic separation and mass spectrometric conditions to ensure accuracy and reproducibility. nih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Midazolam | 326.2 | 291.3 | nih.gov |

| 1-hydroxymidazolam | 342.1 | 203.0 | nih.gov |

| 4-hydroxymidazolam (B1200804) | 342.1 | 325.1 | nih.gov |

| 1-hydroxymidazolam-glucuronide | 518.1 | 324.1 | lww.com |

Characterizing glucuronide conjugates can be challenging with conventional collision-induced dissociation (CID) in MS/MS. The glucuronic acid bond is often labile and fragments easily, which can lead to the loss of information about the specific site of conjugation. sciex.comsciex.com Electron Activated Dissociation (EAD) is a novel, orthogonal fragmentation mechanism that overcomes this limitation. sciex.com

EAD works well on singly charged molecules and produces unique, diagnostic fragment ions that allow for the confident, site-specific identification of glucuronide metabolites. sciex.com When analyzing Midazolam N-glucuronide, CID spectra often show fragments originating only from the primary midazolam structure, making it difficult to pinpoint the conjugation site. In contrast, EAD generates richer MS/MS spectra that include glucuronide-specific fragments, enabling the unambiguous localization of the conjugation on the imidazole ring. sciex.comsciex.com

The key advantage of EAD is its ability to generate diagnostic fragment ions that are crucial for structural elucidation. In the analysis of a midazolam N-glucuronide precursor ion (m/z 502.1176), EAD produced unique fragments at m/z 309.0582 and m/z 354.0796. sciex.comsciex.com These ions are specific to the N-glucuronide conjugation on the imidazole ring and are absent in CID spectra. sciex.com The interpretation of these unique fragments provides definitive confirmation of the metabolite's structure, a task that is often ambiguous with CID alone. sciex.com Similarly, EAD was used to identify an N-dealkylated midazolam N-glucuronide metabolite by detecting a glucuronide-specific fragment at m/z 386.0716. sciex.comsciex.com

| Fragmentation Method | Key Characteristic | Diagnostic Ions for Midazolam N-Glucuronide | Reference |

|---|---|---|---|

| Collision-Induced Dissociation (CID) | Fragments often originate from the primary drug structure due to labile bond cleavage. | Lacks specific fragments to confirm N-conjugation site. | sciex.comsciex.com |

| Electron Activated Dissociation (EAD) | Generates unique, glucuronide-specific fragments that preserve positional information. | m/z 309.0582 and m/z 354.0796 | sciex.comsciex.com |

Mass Spectrometry (MS/MS) for Metabolite Identification and Characterization

Chromatographic Separation Techniques

Chromatographic separation is a critical prerequisite for accurate mass spectrometric analysis. The goal is to separate Midazolam N-glucuronide from the parent drug, its other metabolites (like 1'-hydroxymidazolam (B1197787) and 4-hydroxymidazolam), and endogenous components of the biological matrix. nih.gov

Reverse-phase high-performance liquid chromatography (HPLC) is the most common method used. Various studies have employed different columns and mobile phase conditions to achieve optimal separation. A gradient elution is typically used, where the proportion of organic solvent in the mobile phase is increased over time to elute the analytes. nih.govsciex.com

| Column Type | Mobile Phase Composition | Reference |

|---|---|---|

| Phenomenex Onyx monolith C18, 3.5-µm, 50 × 4.6 mm | A: H₂O:MeOH (90:10); B: H₂O:MeOH (10:90) | nih.gov |

| Phenomenex Kinetex Polar C18, 2.6 µm, 2.1 x 100 mm | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile (B52724) | sciex.comsciex.com |

| Thermo Scientific Hypersil Gold RP C18, 1.9 µm, 50 x 2.1 mm | Acetonitrile and water with 5% addition of 1% ammonium (B1175870) formate (B1220265) / 2% formic acid in water | lww.com |

| Phenomenex Synergi 4-µm Fusion-RP 80A, 250 × 4.6 mm | A: 5 mM ammonium acetate (B1210297) in water; B: MeCN:MeOH (70:30) | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Metabolite Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the isolation and analysis of Midazolam N-glucuronide. nih.govnih.gov Following the incubation of Midazolam with human liver microsomes (HLM) and UDP-glucuronic acid, HPLC is employed to separate the resulting metabolites. nih.gov This process has successfully isolated two major HPLC peaks that were subsequently identified as the quaternary direct N-glucuronides of Midazolam. nih.gov

For analytical purposes, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). A common approach involves using a C18 column to achieve chromatographic separation. nih.govumich.edu For instance, samples containing Midazolam N-glucuronide have been analyzed using a Phenonemex Onyx monolith C18 column with a gradient mobile phase consisting of water and methanol (B129727) mixtures. nih.gov Another method utilized a Phenomenex Synergi 2.5-µm fusion-RP column with a mobile phase of water and acetonitrile with 0.1% formic acid. nih.gov The selection of the column and mobile phase is critical for resolving the metabolite from the parent drug and other metabolic products.

An authentic standard of Midazolam N-glucuronide, essential for accurate quantification, has been generated from microsomal incubations and isolated using solid-phase extraction, with its structure confirmed by nuclear magnetic resonance (NMR). nih.govnih.gov The development of a reversed-phase ion-pair HPLC method has also been described for the direct analysis of the related compound 1-OH Midazolam glucuronide in human serum, demonstrating the versatility of HPLC-based approaches. nih.gov

Table 1: Example HPLC Conditions for Midazolam N-Glucuronide Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Phenonemex Onyx monolith C₁₈ 3.5-µm, 50 × 4.6 mm | Phenomenex Synergi 2.5-µm fusion-RP, 30 × 2.0 mm |

| Mobile Phase A | H₂O : MeOH (10:90) | H₂O : MeCN (95:5) + 0.1% Formic Acid |

| Mobile Phase B | H₂O : MeOH (90:10) | MeCN + 0.1% Formic Acid |

| Gradient | 0-30.5% A in 2.3 min, then to 100% A | 3% B to 30% B in 3 min, then to 90% B |

| Flow Rate | Not Specified | 1 mL/min |

| Detection | MS/MS | MS/MS |

This table is interactive. Sort by clicking the headers.

Considerations for Ultra-High Performance Liquid Chromatography (UPLC) in Glucuronide Analysis

Ultra-High Performance Liquid Chromatography (UPLC), also referred to as UHPLC, offers significant advantages for the analysis of glucuronide metabolites, including Midazolam N-glucuronide. The primary benefit of UPLC is its ability to provide faster analysis times and improved resolution compared to traditional HPLC. researchgate.net This is particularly advantageous in high-throughput settings.

A UHPLC-MS/MS method developed for the quantification of Midazolam and its main metabolites demonstrated a total runtime of only 1.1 minutes. researchgate.netrug.nl This rapid analysis is achieved by using columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates without sacrificing separation efficiency. sigmaaldrich.com For glucuronide analysis, this speed is beneficial as it allows for the direct measurement of the conjugated metabolite without the need for a time-consuming deglucuronidation step. researchgate.netrug.nl

UPLC systems, such as the Waters Acquity I Class, are frequently used for the measurement of Midazolam and its metabolites in biological samples. kurabiotech.com The enhanced sensitivity and specificity of UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) make it the gold standard for many bioanalytical assays. kurabiotech.com While methods have been published where parent drugs and their glucuronide metabolites are separated in a single run, these often necessitate the use of UHPLC systems and relatively long gradients to achieve the required separation. oup.com

Sample Preparation Techniques for In Vitro and In Vivo Metabolite Analysis

The analysis of Midazolam N-glucuronide from complex biological matrices, whether from in vitro experiments or in vivo samples, requires meticulous sample preparation. The goal is to isolate the analyte of interest from interfering substances such as proteins, salts, and lipids, which can suppress ionization in the mass spectrometer and compromise the accuracy of the analysis.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and concentration of Midazolam and its metabolites from biological samples. nih.govresearchgate.net This method was instrumental in isolating the authentic standard of Midazolam N-glucuronide from large-scale microsomal incubations for structural confirmation. nih.govnih.gov

The protocol for this isolation involved using a Bakerbond C18 SPE cartridge. The process included a conditioning sequence with 100% acetonitrile, 100% water, and a final wash with 90:10 water:acetonitrile containing 2 mM ammonium acetate (pH 8). nih.gov After sample loading, the metabolite was eluted and further processed. C18 cartridges are commonly used for the extraction of Midazolam and its metabolites from plasma, achieving recoveries greater than 90%. nih.gov The choice of a polymeric reversed-phase sorbent for SPE can yield purer sample extracts compared to other methods like protein precipitation. mdpi.com

Table 2: Overview of a Solid-Phase Extraction Protocol for Midazolam N-Glucuronide Isolation

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| Conditioning 1 | 10 mL of 100% Acetonitrile | To wet the sorbent |

| Conditioning 2 | 10 mL of 100% Water | To remove the organic solvent |

| Equilibration | 10 mL of 90:10 Water:Acetonitrile with 2 mM NH₄OAc, pH 8 | To prepare the sorbent for sample loading |

| Sample Loading | Microsomal incubation sample | To bind the analyte to the sorbent |

| Washing | Not specified in detail | To remove interfering substances |

| Elution | Not specified in detail | To recover the purified analyte |

This table is interactive. Sort by clicking the headers.

Preparation of Microsomal Incubation Samples

In vitro studies using human liver microsomes (HLM) are crucial for investigating the metabolic pathways of drugs like Midazolam. nih.govnih.gov The preparation of these incubation samples is a standardized process designed to simulate hepatic metabolism.

A typical incubation mixture (200 µL) includes the substrate (Midazolam), HLM (at a protein concentration of approximately 0.5 mg/mL), and a buffer system, commonly 50 mM Tris-HCl at pH 7.4. nih.gov To promote glucuronidation, the mixture is fortified with cofactors and reagents such as 10 mM Magnesium Chloride (MgCl₂), the pore-forming agent alamethacin (50 µg/mg protein), and an inhibitor of β-glucuronidase, saccharolactone (5 mM), to prevent the cleavage of the newly formed glucuronide. nih.gov The reaction is initiated by the addition of the cofactor Uridine 5'-diphosphoglucuronic acid (UDPGA) at a concentration of 5 mM after the mixture has been pre-warmed to 37°C. nih.gov The incubation is allowed to proceed for a specific time, for example, 20 minutes, before being terminated. nih.gov Termination is typically achieved by adding a threefold volume of a cold organic solvent like acetonitrile, which precipitates the proteins and halts all enzymatic activity. nih.gov

Handling of Hepatocyte Incubation Samples

Cryopreserved human hepatocytes provide a more complete in vitro model system than microsomes, as they contain a full complement of drug-metabolizing enzymes and cofactors. The handling of hepatocyte incubation samples is critical for obtaining reliable metabolic data.

For the analysis of Midazolam N-glucuronide, Midazolam is incubated with human hepatocytes at a specific starting concentration (e.g., 5 µM) at 37°C. sciex.comsciex.com Samples are collected at various time points (e.g., 0, 30, 60, 90, 120, and 240 minutes) to monitor the formation of metabolites over time. sciex.comsciex.com At each time point, an aliquot of the incubation mixture is removed and the metabolic reaction is immediately stopped, or "quenched." sciex.comsciex.com This is typically done by adding a quenching solution, such as acetonitrile, which effectively stops all enzymatic processes by denaturing the proteins. sciex.comsciex.com The quenched samples are then centrifuged to pellet the precipitated proteins, and the resulting supernatant, which contains the parent drug and its metabolites, is collected for analysis by LC-MS/MS. sciex.com The N-glucuronide derivative of Midazolam has been successfully identified in samples from human hepatocyte incubations. nih.gov

Methodologies for Quantification of Midazolam N-Glucuronide

The quantification of Midazolam N-glucuronide in biological samples is essential for determining its in vivo significance. nih.govnih.gov Following oral or intravenous administration of Midazolam, urine samples are collected over specific time intervals (e.g., 0–6 h, 6–12 h, 12–24 h) for analysis. nih.gov

The primary methodology for quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov After sample preparation, which may involve filtration and reconstitution in a suitable solvent, the samples are injected into the LC-MS/MS system. nih.gov A calibration curve is generated using an authentic standard of Midazolam N-glucuronide at known concentrations. For example, a calibration range of 2–1000 ng/mL has been used for the analysis of urine samples. nih.gov The concentration of the metabolite in the study samples is then determined by comparing its response to the calibration curve. This quantitative analysis has shown that Midazolam N-glucuronide accounts for 1–2% of the administered Midazolam dose excreted in the urine, confirming that this metabolic pathway occurs in vivo. nih.govnih.gov

In Vitro Quantification in Cellular and Subcellular Fractions

The in vitro investigation of Midazolam N-glucuronide formation is primarily conducted using human liver microsomes (HLM), hepatocytes, and recombinant human UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov These systems allow for the detailed study of enzyme kinetics and the identification of specific enzymes responsible for this metabolic pathway.

Following incubation of midazolam with HLM or hepatocytes in the presence of the cofactor UDP-glucuronic acid (UDPGA), the formation of Midazolam N-glucuronide is observed. nih.govnih.gov High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstone analytical techniques for separating and quantifying the metabolite. nih.gov Advanced techniques like electron activated dissociation (EAD) on high-resolution mass spectrometers have been employed to confidently identify and characterize the glucuronide conjugation site on the imidazole ring. sciex.comsciex.com

In these in vitro systems, midazolam is typically incubated at varying concentrations to determine the kinetic parameters of the N-glucuronidation reaction. nih.govnih.gov Studies have identified UGT1A4 as the primary enzyme responsible for the formation of Midazolam N-glucuronide. nih.govnih.gov The reaction exhibits atypical, cooperative kinetics in HLM, while fitting a standard Michaelis-Menten model in incubations with recombinant UGT1A4. nih.govnih.gov The formation of this metabolite has been observed in human hepatocytes both in the absence and presence of CYP3A4 inhibitors like ketoconazole (B1673606), highlighting the potential for this pathway to contribute to midazolam clearance when its primary oxidative pathway is inhibited. nih.gov

Table 1: Enzyme Kinetic Parameters for Midazolam N-glucuronide Formation

| System | Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Ki (μM) | Reference |

|---|---|---|---|---|---|

| Human Liver Microsomes (HLM) | UGTs | 46 | 445 | 58 | nih.gov |

| Recombinant UGT1A4 | UGT1A4 | 29.9 (± 2.4) | 659.6 (± 19.0) | N/A | nih.gov |

| Recombinant UGT1A4 | UGT1A4 | 64 | 427 | 79 | nih.gov |

Quantitative Analysis in Biological Matrices (e.g., urine, plasma) for Pathway Confirmation

To confirm the in vivo relevance of the N-glucuronidation pathway, robust analytical methods are required for the quantification of Midazolam N-glucuronide in complex biological matrices such as urine and plasma. nih.gov Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the method of choice due to its high sensitivity and specificity. kurabiotech.comrug.nl

Sample preparation is a critical step to ensure accurate quantification. For plasma or serum samples, a common approach is protein precipitation with an organic solvent like acetonitrile or methanol. rug.nllww.comresearchgate.net For urine samples, a dilution step may be necessary before analysis. kurabiotech.comrug.nl A key advantage of modern LC-MS/MS methods is the ability to directly quantify the glucuronide conjugate without the need for a preliminary enzymatic or chemical hydrolysis step, which can be time-consuming and a source of variability. rug.nlresearchgate.netscispace.com

Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol). sciex.comlww.com Detection is performed with a triple-stage quadrupole mass spectrometer operating in the positive ionization mode, using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity. kurabiotech.comlww.com

Using these methods, an authentic standard of Midazolam N-glucuronide, generated from microsomal incubations and confirmed by nuclear magnetic resonance (NMR), was used to quantify the metabolite in human urine samples. nih.govnih.gov The results confirmed that direct N-glucuronidation of midazolam occurs in vivo, with the metabolite accounting for approximately 1-2% of the administered midazolam dose. nih.govnih.gov Following a 1 mg intravenous dose, an average of 31 µg of Midazolam N-glucuronide was eliminated in the urine over 24 hours. nih.gov

Table 2: Example of UHPLC-MS/MS Parameters for Glucuronide Metabolite Analysis in Biological Fluids

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | Protein precipitation with acetonitrile/methanol | rug.nllww.com |

| Chromatography | ||

| System | UHPLC | rug.nlresearchgate.net |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.9 µm) | rug.nllww.com |

| Mobile Phase A | Water with 0.1% formic acid or 1% ammonium formate / 2% formic acid | sciex.comlww.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | sciex.comlww.com |

| Elution | Gradient | lww.com |

| Flow Rate | 400 µL/min | lww.com |

| Run Time | As short as 1.1 min | rug.nlresearchgate.net |

| Mass Spectrometry | ||

| System | Triple-stage quadrupole mass spectrometer | rug.nlresearchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | rug.nlresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | kurabiotech.com |

| Precursor Ion [M+H]+ | m/z 502.1 | nih.gov |

| Validation Range | e.g., 25–5000 µg/L for a similar glucuronide | rug.nlnih.gov |

In Vitro Research Models and Findings Pertaining to Midazolam N Glucuronide

Studies Utilizing Human Liver Microsomes (HLMs)

Human liver microsomes (HLMs) are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, making them a crucial tool for in vitro metabolism studies.

Characterization of Midazolam N-Glucuronide Formation in HLMs

Following the incubation of midazolam with human liver microsomes supplemented with the necessary cofactor UDP-glucuronic acid, a direct N-glucuronidation metabolic pathway was identified. nih.gov Researchers isolated and analyzed metabolites, confirming the formation of a quaternary N-glucuronide of midazolam. nih.govnih.govresearchgate.net

Structural analysis using proton nuclear magnetic resonance (NMR) spectrometry was performed to precisely identify the site of glucuronidation. nih.govresearchgate.netnih.gov These studies confirmed that the glucuronic acid moiety is attached to the α-nitrogen (N-2 position) of the imidazole (B134444) ring of the midazolam molecule. nih.govresearchgate.netnih.gov Further analysis revealed that the Midazolam N-glucuronide exists as two distinct conformers, or atropisomers, which can be separated by high-performance liquid chromatography (HPLC). nih.gov These conformers are different spatial arrangements of the same molecule. nih.gov An analogous N-glucuronide was also detected when midazolam's primary oxidative metabolite, 1'-hydroxymidazolam (B1197787), was used as the substrate in HLM incubations. nih.govresearchgate.net

Detailed Enzyme Kinetic Studies in HLM Systems

Enzyme kinetic studies have been performed in HLM systems to quantify the rate of Midazolam N-glucuronide formation. However, different studies have reported varying kinetic models and parameters.

One study reported that the formation of Midazolam N-glucuronide in HLMs followed atypical kinetics, specifically a substrate inhibitory cooperative binding model. nih.govnih.gov In this model, the reaction rate initially increases with substrate concentration but then decreases at higher concentrations. The determined kinetic parameters were a Michaelis-Menten constant (Km) of 46 µM, a maximum reaction velocity (Vmax) of 445 pmol/min/mg of protein, and a substrate inhibition constant (Ki) of 58 µM. nih.govnih.gov

In contrast, another investigation found that the N-glucuronidation of midazolam in HLMs fit a standard Michaelis-Menten model without substrate inhibition. nih.gov This study reported a Km value of 29.9 µM and a Vmax of 659.6 pmol/min/mg of protein. nih.gov The differences in these findings may be attributed to variations in experimental conditions, such as the range of substrate concentrations used. nih.gov

For the N-glucuronidation of the related compound 1'-hydroxymidazolam in HLMs, studies indicated autoactivation kinetics, with an apparent S50 (substrate concentration at half-maximal velocity) of 18 µM and an apparent Vmax of 21 pmol/mg of microsomal protein/min. nih.govresearchgate.net

Research with Recombinant UGT Enzyme Systems

To identify the specific enzymes responsible for Midazolam N-glucuronidation, researchers utilize recombinant enzyme systems, where individual UDP-glucuronosyltransferase (UGT) isoforms are expressed in cell lines.

Confirmation of Specific UGT Isoform Involvement in N-Glucuronidation

Studies using a panel of recombinant human UGT enzymes have unequivocally identified UGT1A4 as the sole isoform responsible for catalyzing the direct N-glucuronidation of midazolam. nih.govnih.gov When midazolam was incubated with various UGTs, only UGT1A4 showed significant activity in forming the N-glucuronide metabolite. nih.govnih.gov The same UGT1A4 isoform is also responsible for the N-glucuronidation of midazolam's hydroxylated metabolites, 1'-hydroxymidazolam and 4-hydroxymidazolam (B1200804). nih.govresearchgate.netnih.gov Given UGT1A4's known preference for conjugating nucleophilic nitrogens, its role in this specific metabolic pathway is consistent with its established substrate profile. nih.gov

Determination of Kinetic Parameters Using Recombinant UGTs

Kinetic analyses using recombinant UGT1A4 (rUGT1A4) have been conducted to further characterize the enzymatic process. Similar to the findings in HLMs, differing kinetic profiles have been reported.

One set of experiments demonstrated that the reaction in rUGT1A4 systems exhibited atypical kinetics with substrate inhibition. nih.govnih.gov The parameters determined from this model were a Km of 64 µM, a Vmax of 427 pmol/min/mg of protein, and a Ki of 79 µM. nih.govnih.gov

Conversely, another study reported that the N-glucuronidation of midazolam by rUGT1A4 followed Michaelis-Menten kinetics. nih.gov The values obtained in this case were a Km of 29.9 µM and a Vmax of 659.6 pmol/min/mg of protein. nih.gov These discrepancies highlight the sensitivity of in vitro kinetic determinations to the specific experimental setup.

| Enzyme System | Kinetic Model | Km (µM) | Vmax (pmol/min/mg) | Ki (µM) | Reference |

|---|---|---|---|---|---|

| Human Liver Microsomes (HLM) | Substrate Inhibition | 46 | 445 | 58 | nih.gov |

| Human Liver Microsomes (HLM) | Michaelis-Menten | 29.9 | 659.6 | N/A | nih.gov |

| Recombinant UGT1A4 (rUGT1A4) | Substrate Inhibition | 64 | 427 | 79 | nih.gov |

| Recombinant UGT1A4 (rUGT1A4) | Michaelis-Menten | 29.9 | 659.6 | N/A | nih.gov |

Investigations Using Human Hepatocyte Incubation Systems

Human hepatocytes, or intact liver cells, provide an in vitro model that more closely resembles the cellular environment of the liver, containing a full complement of metabolic enzymes and cofactors.

Studies have confirmed that Midazolam N-glucuronide is formed in incubations with human hepatocytes. nih.govnih.gov A key finding from these studies is the demonstration of "metabolic switching." Midazolam is primarily metabolized by the cytochrome P450 enzyme CYP3A4. When CYP3A4 is inhibited, the metabolic burden shifts to alternative pathways. nih.govnih.gov

In hepatocyte incubations where potent CYP3A4 inhibitors like ketoconazole (B1673606) or indinavir (B1671876) were introduced, the primary hydroxylation pathway was significantly reduced. nih.govnih.gov Consequently, the N-glucuronidation pathway, mediated by UGT1A4, became a major route for midazolam clearance. nih.gov The formation of Midazolam N-glucuronide was observed to increase in both a concentration- and time-dependent manner when CYP3A4 was inhibited. nih.gov This highlights the compensatory role of UGT1A4 in midazolam metabolism under conditions of CYP3A inhibition. nih.govnih.gov

Metabolite Profile Analysis and N-Glucuronide Detection in Hepatocytes

In vitro studies utilizing human hepatocytes have consistently identified Midazolam N-glucuronide (MDZG) as a metabolite of midazolam. nih.govnih.govnih.gov Under baseline conditions, the N-glucuronidation pathway, catalyzed by the enzyme UGT1A4, is considered a minor route for midazolam metabolism. nih.gov The primary metabolic pathway for midazolam in humans is 1'-hydroxylation, mediated by the cytochrome P450 enzyme CYP3A4. nih.govnih.gov

Pharmacokinetic modeling based on in vitro data from human liver microsomes suggests that under normal physiological conditions, the contribution of UGT1A4 to the total hepatic intrinsic clearance of midazolam is relatively small. One simulation estimated this contribution to be approximately 2.9% to 3.9%. nih.gov The majority of midazolam clearance is attributed to CYP3A4 (approximately 85.3%) and CYP3A5 (approximately 11.7%). nih.gov

However, the metabolic profile can shift significantly, particularly under conditions where the primary CYP3A4 pathway is inhibited. In incubations with human hepatocytes where CYP3A4/5-mediated clearance of midazolam was blocked by the inhibitor ketoconazole, N-glucuronidation became the predominant route for the remaining midazolam clearance. nih.gov Furthermore, in a simulated population deficient in the CYP3A5 enzyme and in the presence of ketoconazole, the contribution of UGT1A4 to midazolam metabolism was predicted to increase substantially to 26.8%. nih.gov

Freshly isolated human hepatocytes in suspension have demonstrated the capacity to metabolize midazolam into its various hydroxylated derivatives, with 1'-hydroxy-midazolam being the main product, which is then further conjugated with glucuronic acid. nih.gov The direct N-glucuronidation of the parent midazolam molecule represents an alternative conjugation pathway. nih.govnih.gov

Table 1: Estimated Contribution of Metabolic Pathways to Midazolam Hepatic Clearance (Simulated Data)

| Condition | CYP3A4 Contribution | CYP3A5 Contribution | UGT1A4 (N-glucuronidation) Contribution |

| Baseline | 85.3% | 11.7% | 2.9% |

| CYP3A5 Deficient + Ketoconazole | 73.2% | - | 26.8% |

Data derived from pharmacokinetic modeling using Simcyp™ based on human liver microsome data. nih.gov

Evaluation of Enzyme Inhibitor Effects on N-Glucuronidation in Hepatocytes

The influence of various enzyme inhibitors on the formation of Midazolam N-glucuronide has been investigated in in vitro systems, primarily using human hepatocytes and liver microsomes. These studies reveal a complex interplay between the inhibition of the primary oxidative pathway and the direct effects on the UGT1A4 enzyme responsible for N-glucuronidation.

Hecogenin (B1673031) , a known selective inhibitor of UGT1A4, has been shown to be a potent inhibitor of Midazolam N-glucuronidation in cryopreserved human hepatocytes, exhibiting an IC50 value of 0.12 µM. nih.gov

Indinavir , a CYP3A4 inhibitor, displayed a more complex effect. In cryopreserved human hepatocytes, indinavir did not inhibit Midazolam N-glucuronidation at concentrations up to 33 µM. nih.gov In fact, at concentrations between 1 µM and 33 µM, it led to an increase in the formation of Midazolam N-glucuronide. nih.gov This phenomenon is attributed to the potent inhibition of the competing CYP3A4 pathway (IC50 of 2.7 µM for 1'-hydroxylation), which shunts more of the parent midazolam towards the N-glucuronidation pathway. nih.gov Significant inhibition (58%) of N-glucuronidation by indinavir was only observed at a high concentration of 200 µM. nih.gov

Trifluoperazine (B1681574) (TFP) exhibits a unique biphasic effect on Midazolam N-glucuronide formation. In studies with recombinant UGT1A4, at concentrations below 100 µM, trifluoperazine was observed to activate the formation of Midazolam N-glucuronide, with a maximal activation of 138% at 60 µM. nih.gov This was followed by inhibition at higher concentrations. nih.gov

Table 2: Effects of Various Inhibitors on Midazolam N-Glucuronidation

| Inhibitor | Experimental System | Effect | IC50 Value / Observation |

| Hecogenin | Cryopreserved Human Hepatocytes | Inhibition | 0.12 µM |

| Indinavir | Cryopreserved Human Hepatocytes | Increased formation at 1-33 µM; Inhibition at high concentrations | No inhibition up to 33 µM; 58% inhibition at 200 µM |

| Ketoconazole | Human Liver Microsomes | Weak Inhibition | 150 ± 6 µM |

| Itraconazole | Human Liver Microsomes | Weak Inhibition | 308 ± 14 µM |

| Trifluoperazine | Recombinant UGT1A4 | Activation followed by inhibition | 138% activation at 60 µM |

In Vivo Research Approaches and Observations for Midazolam N Glucuronide Excluding Clinical Human Trials

Detection and Quantitative Confirmation in Biological Samples (e.g., urine)

The detection and quantification of Midazolam N-glucuronide and related metabolites in biological matrices are crucial for understanding its metabolic pathway. The gold standard for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS), valued for its high sensitivity and specificity. kurabiotech.com Various LC-MS/MS methods have been developed and validated for the simultaneous analysis of midazolam and its metabolites, including 1-hydroxymidazolam glucuronide, in samples such as human serum, plasma, and urine. nih.govrug.nl

Sample preparation is a critical first step. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analytes from complex biological fluids. nih.govnih.gov While some assays measure the total concentration of hydroxylated metabolites after an enzymatic hydrolysis step using β-glucuronidase to cleave the glucuronide moiety, modern methods are capable of quantifying the intact glucuronide conjugate directly. kurabiotech.comrug.nlnih.gov This direct measurement avoids potential issues like incomplete hydrolysis, which can lead to inaccurate quantification or false-negative results. kurabiotech.com

For structural confirmation, particularly of novel metabolites, isolation from in vitro incubations followed by analysis with Nuclear Magnetic Resonance (NMR) spectroscopy has been employed. nih.gov This technique was used to confirm the structure of Midazolam N-glucuronide, revealing conjugation at the α-nitrogen of the imidazole (B134444) ring. nih.gov Advanced mass spectrometry techniques, such as electron activated dissociation (EAD), provide an orthogonal fragmentation mechanism that generates diagnostic fragment ions, allowing for confident, site-specific identification of glucuronide conjugations. sciex.comsciex.com

Below is a table summarizing typical mass transitions used in LC-MS/MS methods for the detection of midazolam and its key glucuronide metabolite.

| Compound | Mass Transition (m/z) | Ionization Mode | Source |

|---|---|---|---|

| Midazolam | 326.1 → 291.1 | Positive | lww.com |

| 1-OH-midazolam-glucuronide | 518.1 → 324.1 | Positive | lww.com |

Animal Model Studies on Midazolam N-Glucuronidation

The biotransformation of compounds via N-glucuronidation can exhibit significant species differences, which is a critical consideration when using animal models to predict human metabolism. nih.gov For tertiary amines, the class of compounds to which midazolam belongs, N-glucuronidation is a metabolic pathway commonly observed in humans and non-human primates. nih.gov However, the capacity and specific pathways can vary quantitatively across different preclinical species. nih.govrug.nl For instance, rabbits and guinea pigs are often noted for their high capacity for N-glucuronidation of various compounds. nih.gov

Studies comparing the metabolism of specific drugs have highlighted these differences. For one compound, liver microsomes from rats, dogs, and humans favored N2-glucuronidation, whereas monkeys favored the N1-glucuronide formation, demonstrating strong species selectivity. nih.gov The apparent absence of an N-glucuronide metabolite in the urine of a particular species does not necessarily mean it cannot form the conjugate, as the metabolite may be preferentially excreted in the bile. nih.gov

The value of humanized animal models is underscored by these species-specific metabolic patterns. In studies with midazolam, control severe combined immunodeficient (SCID) mice did not produce the same range of metabolites as chimeric mice with humanized livers; notably, 1'-hydroxymidazolam (B1197787) glucuronide was not detected in the blood of SCID mice. nih.govtandfonline.com This highlights a distinct difference in the conjugative metabolic pathways between the mouse and human liver environments.

Physiological states such as systemic inflammation can profoundly alter drug metabolism. Research in mouse models has demonstrated that inflammation induced by lipopolysaccharide (LPS) significantly affects the clearance of midazolam, which is primarily metabolized by cytochrome P450 3A (CYP3A) enzymes before subsequent glucuronidation. nih.gov

In a study using juvenile Swiss mice, LPS administration was found to be the most significant negative covariate for midazolam clearance. nih.gov The inflammatory state reduced the expression of Cyp3a11 mRNA in the liver, thereby decreasing the primary metabolism of midazolam. jst.go.jp This reduction in clearance was dependent on both the dose of LPS and the postnatal age of the mice, with the magnitude of reduction being higher in older mice. nih.gov While these studies focus on the initial hydroxylation step, any condition that alters the rate of formation of the precursor (e.g., 1'-hydroxymidazolam) will consequently affect the amount of substrate available for the subsequent glucuronidation reaction.

The table below details the observed reduction in midazolam clearance in mice under inflammatory conditions.

| LPS Dosage | Reduction in Midazolam Clearance | Source |

|---|---|---|

| 2 mg/kg | 21.8% | nih.gov |

| 5 mg/kg | 38.7% | nih.gov |

Chimeric mice with humanized livers, such as the PXB mouse model, represent a significant advancement in preclinical drug metabolism research. mdpi.com These models are created by transplanting human hepatocytes into immunodeficient mice, resulting in a liver that is largely repopulated with human cells and thus expresses human drug-metabolizing enzymes and transporters. mdpi.comnih.gov

Studies on midazolam metabolism using these models have shown that they can effectively replicate human metabolic pathways. nih.govtandfonline.com Chimeric PXB mice produced all the major circulating metabolites of midazolam found in humans, including both oxidative and conjugative metabolites like 1'-hydroxymidazolam glucuronide. nih.govtandfonline.com This provides a more predictive and human-like metabolite profile compared to standard animal models. tandfonline.com

The utility of this model is further demonstrated when compared to control SCID mice. The metabolism of midazolam in SCID mice was faster, and key human metabolites, including 4'-hydroxymidazolam and 1'-hydroxymidazolam glucuronide, were not detected in their blood samples. nih.govtandfonline.com This confirms that chimeric mice provide a superior in vivo system for predicting human metabolites and studying metabolic pathways like N-glucuronidation before a drug candidate enters human trials. mdpi.comankara.edu.tr

| Metabolite | Detected in PXB Mice (Humanized Liver) | Detected in SCID Mice (Control) | Source |

|---|---|---|---|

| 1'-hydroxymidazolam | Yes | Yes | nih.govtandfonline.com |

| 4'-hydroxymidazolam | Yes | No | nih.govtandfonline.com |

| 1',4'-dihydroxymidazolam | Yes | Yes | nih.govtandfonline.com |

| 1'-hydroxymidazolam glucuronide | Yes | No | nih.govtandfonline.com |

Developmental Ontogeny of Glucuronidation Pathways in Preterm Infants (focus on metabolic pathway development)

The maturation of drug metabolism pathways, known as developmental ontogeny, is a critical factor in pediatric pharmacology. In preterm infants, the enzymes responsible for glucuronidation are known to be immature. nih.govnih.govariel.ac.il This has been specifically observed in the metabolic pathway of midazolam, where the glucuronidation of its primary metabolite, 1-OH-midazolam (OHM), is decreased in this vulnerable population. nih.govnih.govresearchgate.net

Studies investigating the urinary excretion of midazolam and its metabolites in preterm neonates found that the glucuronidation of OHM to 1-OH-midazolam glucuronide (OHMG) appears immature in infants less than two weeks of age. nih.govnih.govariel.ac.il The proportion of a midazolam dose excreted as OHMG in the urine was observed to increase significantly with postconceptional age. nih.govnih.govariel.ac.il This finding suggests a combined maturation of both the UGT enzymes responsible for the conjugation reaction and the development of renal function required for excretion. nih.govnih.govresearchgate.net

The hepatic expression and activity of UGT enzymes are low in the fetal liver and gradually increase after birth, reaching adult levels over the first few months to years of life. nih.gov This developmental pattern is a key reason for the observed immaturity of the glucuronidation pathway in neonates. eur.nluniversiteitleiden.nl The urinary excretion data from preterm infants starkly contrasts with that of adults, where a much larger percentage of a midazolam dose is recovered as glucuronidated metabolites. nih.gov

The following table summarizes the urinary excretion of midazolam and its metabolites in preterm infants.

| Compound | Median % of IV Dose Excreted in Urine (Preterm Infants, 0-6h) | Median % of PO Dose Excreted in Urine (Preterm Infants, 0-6h) | Source |

|---|---|---|---|

| Midazolam (M) | 0.44% | 0.11% | nih.govnih.gov |

| 1-OH-midazolam (OHM) | 0.04% | 0.02% | nih.govnih.gov |

| 1-OH-midazolam glucuronide (OHMG) | 1.57% | 1.69% | nih.govnih.gov |

Computational and Predictive Modeling of Midazolam N Glucuronide Formation

Pharmacokinetic (PK) Modeling Approaches

Pharmacokinetic modeling provides a quantitative framework to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. For Midazolam N-glucuronide, these models are essential for contextualizing the pathway's role relative to the dominant CYP3A4-mediated hydroxylation.

Physiologically based pharmacokinetic (PBPK) models are sophisticated mathematical models that simulate the movement and disposition of drugs in the body based on physiological and anatomical parameters. doi.orgnih.gov PBPK models for midazolam have been developed and continuously refined to serve as a key tool in predicting drug-drug interactions (DDI), particularly those involving the cytochrome P450 3A4 (CYP3A4) enzyme. uni-heidelberg.degithub.com These models are constructed using a wealth of data, including physicochemical properties of the drug, in vitro metabolism data, and clinical pharmacokinetic studies. doi.orguni-heidelberg.de The application of these models is extensive, ranging from predicting the impact of organ impairment, such as liver cirrhosis, on drug clearance to informing dosing in special populations like obese or pediatric patients. doi.orgresearchgate.netnih.gov The development process involves a step-wise approach, often starting with intravenous administration models to define distribution and clearance parameters, followed by oral models to characterize absorption. doi.orguni-heidelberg.de

Commercial simulation platforms, most notably Simcyp™, are widely used to develop and apply PBPK models. researchgate.netnih.govnih.gov These platforms contain extensive libraries of physiological parameters for various populations and built-in models for drug metabolism and transport. Researchers have utilized Simcyp™ to build robust PBPK models for midazolam and its primary metabolites, including Midazolam-N-glucuronide. researchgate.netnih.gov

Using this platform, simulations can quantify the relative contributions of different enzymes to midazolam's clearance. For instance, simulations have shown that under normal conditions, the contribution of UGT1A4 to total hepatic intrinsic clearance is minor compared to CYP3A4 and CYP3A5. nih.gov However, the power of these simulations lies in their ability to predict shifts in these contributions under altered physiological states or due to co-administered drugs. researchgate.netnih.gov When a potent CYP3A4 inhibitor like ketoconazole (B1673606) is introduced into the simulation, the model predicts a substantial increase in the relative importance of the UGT1A4 pathway for midazolam clearance. nih.gov

Table 1: Simulated Contribution of Metabolic Enzymes to Midazolam Hepatic Clearance

| Condition | CYP3A4 Contribution (%) | CYP3A5 Contribution (%) | UGT1A4 Contribution (%) |

| Normal | 85.3 | 11.7 | 2.9 |

| With Ketoconazole (CYP3A4 Inhibitor) | 63.8 | 17.2 | 19.0 |

| CYP3A5 Deficient Population | 96.1 | 0.0 | 3.9 |

| CYP3A5 Deficient with Ketoconazole | 73.2 | 0.0 | 26.8 |

| Data derived from Simcyp™ simulations. nih.gov |

Furthermore, these platforms have been used to model the impact of liver cirrhosis on the N-glucuronidation pathway. Simulations predicted a significant decrease in the metabolic ratio of Midazolam-N-glucuronide to the parent midazolam in patients with increasing severity of liver disease, reflecting the reduced activity of UGT1A4 in these patients. researchgate.netnih.gov

Table 2: Simulated Decrease in Midazolam-N-glucuronide/Midazolam Metabolic Ratio in Liver Cirrhosis

| Child-Pugh Class | Predicted Decrease in Metabolic Ratio (%) |

| Class A (Mild) | 40 |

| Class B (Moderate) | 48 |

| Class C (Severe) | 75 |

| Data reflects the predicted impact on UGT1A4 activity. nih.gov |

Molecular Modeling and Computational Chemistry Studies

Molecular modeling and computational chemistry offer insights at the atomic level, helping to explain experimental observations and predict metabolic phenomena before they are tested in the lab.

In silico methods are increasingly used to predict whether a compound will be a substrate for a particular enzyme and to identify the specific site on the molecule where the metabolic reaction will occur (site of metabolism, SOM). nih.govresearchgate.net For UGT-mediated metabolism, computational approaches like machine learning and graph neural networks have been developed to predict potential substrates and their glucuronidation sites. nih.govresearchgate.net These models learn from large datasets of known UGT substrates and their metabolic profiles to identify structural features and chemical properties that favor glucuronidation. nih.gov

In the case of midazolam, in vitro screening using recombinant human UGT isoforms demonstrated that only UGT1A4 catalyzed the N-glucuronidation reaction. nih.govclinpgx.org This experimental finding aligns with the goals of in silico predictive models, which aim to determine such enzyme selectivity computationally. researchgate.net The N-glucuronidation of midazolam by UGT1A4 was found to follow Michaelis-Menten kinetics, and the kinetic parameters were determined. nih.gov

Table 3: Enzyme Kinetic Parameters for Midazolam N-Glucuronidation by UGT1A4

| Parameter | Value | Unit |

| Km (Michaelis constant) | 29.9 ± 2.4 | µM |

| Vmax (Maximum reaction velocity) | 659.6 ± 19.0 | pmol/min/mg protein |

| Data from incubations with recombinant UGT1A4. nih.gov |

Computational tools such as molecular docking and molecular dynamics simulations can further investigate the interaction between midazolam and the UGT1A4 active site. mdpi.com These methods can model how the substrate fits into the enzyme, predict binding affinity, and provide a structural basis for the observed enzyme activity and selectivity, complementing experimental findings. mdpi.com

Inter Subject Variability in Midazolam N Glucuronide Formation

Investigation of Sources of Variability in UGT1A4 Activity

Investigations into the variability of Midazolam N-glucuronide formation have revealed that the activity of the UGT1A4 enzyme is a key determinant. In vitro studies using human liver microsomes have demonstrated a moderate inter-subject variability in the formation of Midazolam N-glucuronide, with up to a 4.5-fold difference observed among individuals. clinpgx.org This variability in enzymatic activity directly translates to differing rates of Midazolam N-glucuronide formation.

The enzyme kinetics of midazolam N-glucuronidation by UGT1A4 have been shown to be complex, not following a simple Michaelis-Menten model. Instead, the pathway exhibits atypical kinetics, with a substrate inhibitory cooperative binding model being applied to determine kinetic parameters. nih.govresearchgate.net This suggests that the enzyme may have multiple binding sites, and the binding of midazolam can influence subsequent substrate binding and turnover, further contributing to the variability in metabolite formation.

Pharmacokinetic modeling has underscored the importance of UGT1A4-mediated N-glucuronidation, especially when the primary metabolic pathway of midazolam via CYP3A4 is inhibited. nih.govresearchgate.net In individuals with compromised CYP3A4/5 function, the role of UGT1A4 in midazolam clearance becomes more pronounced. nih.gov This metabolic "switching" highlights the significance of understanding the factors that regulate UGT1A4 activity.

Exploration of Genetic Polymorphisms in UGT1A4 and their Potential Impact